molecular formula C22H27NO3 B5912973 4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one

4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one

Katalognummer: B5912973
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: HMJVHHJDGRQYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one is a synthetic benzo[c]chromen-6-one derivative characterized by a hydroxy group at position 3 and a bulky bis(2-methylpropyl)amino methyl substituent at position 4. The benzo[c]chromen-6-one core is a coumarin-related scaffold known for its fluorescence properties and biological activities, including metal sensing and enzyme inhibition .

Eigenschaften

IUPAC Name

4-[[bis(2-methylpropyl)amino]methyl]-3-hydroxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-14(2)11-23(12-15(3)4)13-19-20(24)10-9-17-16-7-5-6-8-18(16)22(25)26-21(17)19/h5-10,14-15,24H,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJVHHJDGRQYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of phenol with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzo[c]chromen-6-one derivatives .

Wissenschaftliche Forschungsanwendungen

4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, dyes, and other industrial products

Wirkmechanismus

The mechanism of action of 4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one)
  • Structure : Lacks the 4-substituent, featuring only a 3-hydroxy group.
  • Metal Interaction : Acts as an Fe(III)-selective fluorescence "on-off" sensor due to the 3-hydroxy group’s chelation properties .
  • Fluorescence Behavior : Exhibits quenching in the presence of Fe(III), a property attributed to electron-withdrawing effects of the metal complex .
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • Structure : Hydrogenated benzo[c]chromen-6-one core with a saturated C-ring.
  • Metal Selectivity : Shows altered metal-binding selectivity compared to Urolithin B, likely due to reduced aromaticity and electronic modulation .
  • Biological Activity : Tetrahydro derivatives are explored as cholinesterase inhibitors, with improved conformational flexibility enhancing enzyme binding .
4-(1-Hydroxyethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • Structure : Features a 4-(1-hydroxyethyl) substituent.
  • Fluorescence Properties : Displays fluorescence enhancement with metals, contrasting the quenching observed in urolithins. This suggests substituent-dependent electronic effects .
1,3-Dihydroxy-6H-benzo[c]chromen-6-one
  • Structure : Additional hydroxy group at position 1.
  • Metal Interaction : Retains Fe(III) quenching but with modulated affinity, highlighting the role of substitution patterns in tuning metal selectivity .

Key Comparative Data

Table 1: Metal Interaction and Fluorescence Properties
Compound Substituents Metal Interaction Fluorescence Response Reference
Urolithin B 3-OH Fe(III) selective Quenching
3-Hydroxy-7,8,9,10-tetrahydro derivative 3-OH, saturated C-ring Altered selectivity Not reported
4-(1-Hydroxyethyl)-tetrahydro derivative 3-OH, 4-(1-hydroxyethyl) Broad metal range Enhancement
Target Compound 3-OH, 4-(bis(2-methylpropyl)amino methyl) Predicted Fe(III)/Cu(II) Unknown

Physicochemical Properties

  • Lipophilicity: The bis(2-methylpropyl)amino methyl group in the target compound increases LogP (predicted >3.0), enhancing membrane permeability compared to hydroxy-substituted analogues (e.g., Urolithin B: LogP ~2.3) .
  • Spectral Characteristics : NMR data for 2-hydroxy-6H-benzo[c]chromen-6-one (δ 9.72 ppm for hydroxy, aromatic protons δ 7.25–8.23 ppm) suggest that bulky 4-substituents may shift proton environments significantly.

Biologische Aktivität

The compound 4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one is a derivative of 6H-benzo[c]chromen-6-one, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

This structure features a benzo[c]chromen backbone, which is known for various biological activities, including anti-inflammatory and neuroprotective effects.

  • Phosphodiesterase Inhibition : The compound has shown potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE2. PDE inhibitors are crucial in various therapeutic areas, including neurodegenerative diseases. In vitro studies have indicated that certain derivatives exhibit significant inhibitory activity with an IC50 value of 3.67 ± 0.47 μM, comparable to established inhibitors like BAY 60-7550 .
  • Neuroprotective Effects : Research indicates that this compound enhances neuronal proliferation and protects against neurotoxicity induced by corticosterone in HT-22 cells. Cell viability assays demonstrated a dose-dependent increase in cell survival at concentrations ranging from 6.25 to 25 μM, with optimal protection observed at 12.5 μM .

Pharmacological Profiles

The biological activities can be summarized in the following table:

Activity TypeDescriptionReference
PDE InhibitionIC50 = 3.67 ± 0.47 μM (compared to BAY 60-7550)
NeuroprotectionDose-dependent increase in HT-22 cell viability
Blood-Brain BarrierGood penetration potential indicated by ClogP values

Study on Neuroprotective Effects

In a study evaluating the neuroprotective effects of various benzo[c]chromen derivatives, the specific compound was tested against corticosterone-induced toxicity in neuronal cell lines. Results indicated that treatment with the compound significantly increased cell viability compared to control groups exposed to corticosterone alone, suggesting its potential role in managing stress-related neurodegenerative conditions .

Clinical Implications

Given its dual role as a PDE inhibitor and neuroprotective agent, this compound may have therapeutic implications for conditions such as Alzheimer's disease and other cognitive disorders. Further clinical trials are warranted to explore its efficacy and safety in human subjects.

Q & A

Basic: What are the optimal synthetic routes for 4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under mild conditions (room temperature, 24–48 hours), achieving yields of 70–85% . Alternatively, multicomponent reactions involving ethyl acetoacetate and chalcones derived from salicylaldehyde derivatives offer a one-pot approach, though yields vary (50–75%) depending on substituent electronic effects . Key factors include:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Excessive heat (>100°C) promotes side reactions like decarboxylation.

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the chromenone backbone and substituent positions. For example, the 3-hydroxy group appears as a singlet near δ 12.5 ppm (¹H NMR), while the bis(2-methylpropyl)amino group shows multiplets at δ 1.0–1.5 ppm . High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., [M+H]⁺ at m/z 353.1752). HPLC purity analysis (C18 column, acetonitrile/water gradient) ensures >95% purity for biological assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time) or impurity profiles . For example:

  • Anticancer activity : IC₅₀ values in MCF-7 cells range from 8–25 µM due to differences in serum concentration (5% vs. 10% FBS) .
  • Antioxidant assays : DPPH radical scavenging results vary with solvent polarity; methanol extracts show higher activity than DMSO .
    Mitigation strategies :
    • Standardize assay protocols (e.g., NIH/NCATS guidelines).
    • Use orthogonal bioassays (e.g., combine MTT and apoptosis staining).
    • Characterize metabolites via LC-MS to rule out degradation artifacts .

Advanced: What experimental design principles apply when evaluating this compound’s enzyme inhibition mechanisms?

Dose-response studies should employ a Hill slope model to determine cooperativity and IC₅₀ values. For example:

  • Kinase inhibition : Use ADP-Glo™ assays with ATP concentrations near Kₘ (e.g., 10 µM ATP for PKCα).
  • Docking studies : Perform molecular dynamics simulations (AMBER or GROMACS) to validate binding to the chromenone core’s hydrophobic pocket .
    Negative controls : Include structurally similar but inactive analogs (e.g., 3-methoxy derivatives) to confirm specificity .

Basic: What are the key challenges in modifying the bis(2-methylpropyl)amino group for structure-activity relationship (SAR) studies?

The steric bulk of the bis(2-methylpropyl) group limits substitutions. Strategies include:

  • Protection-deprotection : Temporarily mask the amino group with Boc (tert-butoxycarbonyl) to allow functionalization at the 3-hydroxy position .
  • Microwave-assisted synthesis : Reduces reaction time for introducing alkyl/aryl groups while minimizing decomposition .

Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?

Formulation optimization is critical:

  • Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles (100–200 nm) to enhance bioavailability .
  • Prodrug design : Introduce phosphate esters at the 3-hydroxy position, which hydrolyze in vivo to the active form .
  • Co-solvent systems : Combine PEG-400 (30%) and saline to improve solubility without toxicity .

Basic: What computational tools predict the environmental fate of this compound?

EPI Suite™ estimates biodegradation half-lives (e.g., 14–28 days) and bioaccumulation potential (log K₀w = 3.2). TEST (Toxicity Estimation Software Tool) predicts moderate aquatic toxicity (LC₅₀ = 5 mg/L for Daphnia magna) . Experimental validation via OECD 301F biodegradation tests is recommended for regulatory compliance.

Advanced: What strategies overcome regioselectivity challenges in functionalizing the chromenone core?

Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 4-position, enabling selective bromination or nitration .
Transition-metal catalysis : Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) allows arylation at the 8-position .

Basic: How does the compound’s fluorescence profile support its use in cellular imaging?

The chromenone core exhibits blue fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm), enabling tracking in live cells. Modifications (e.g., electron-withdrawing groups at C-4) shift λₑₘ to 500 nm, improving tissue penetration . Confocal microscopy with DAPI counterstaining confirms mitochondrial localization in HeLa cells .

Advanced: What in silico models are validated for predicting this compound’s ADMET properties?

SwissADME : Predicts moderate intestinal absorption (HIA = 75%) due to log P = 2.9.
pkCSM : Estimates low blood-brain barrier penetration (BBB = 0.12) and CYP3A4 inhibition risk (IC₅₀ = 15 µM).
Validation : Compare with in vitro Caco-2 permeability assays and human liver microsome stability tests .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.